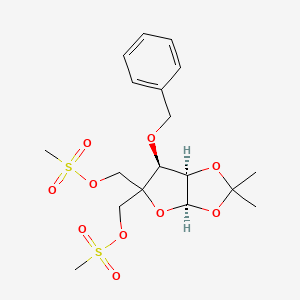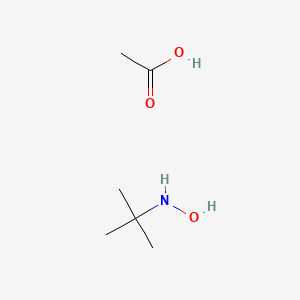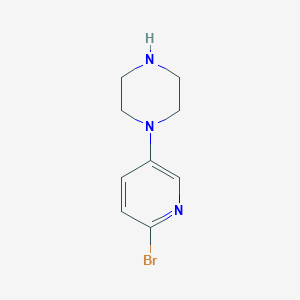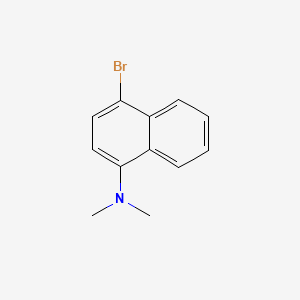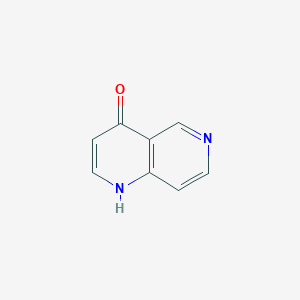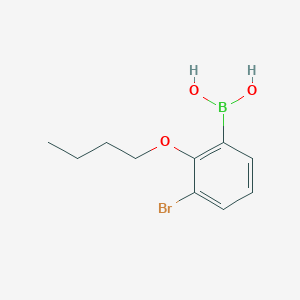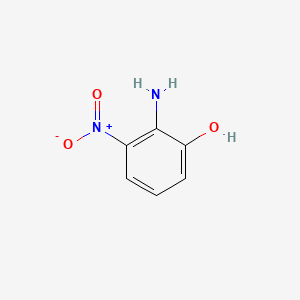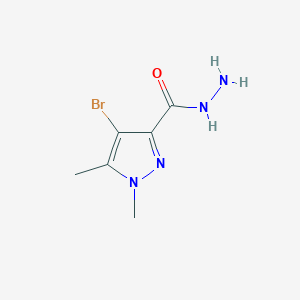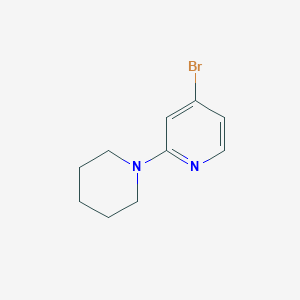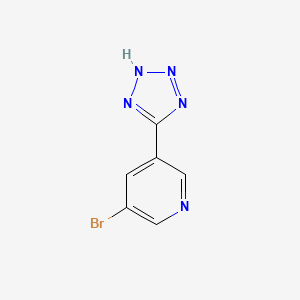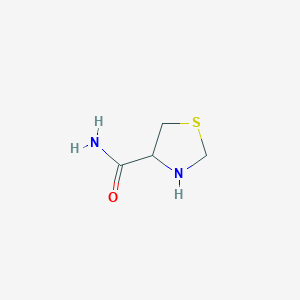
4-Tiozolidinocarboxamida
Descripción general
Descripción
4-Thiazolidinecarboxamide is a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atomsIt is also referred to as L-2-oxothiazolidine-4-carboxylic acid propargyl amide.
Aplicaciones Científicas De Investigación
4-Thiazolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
Target of Action
4-Thiazolidinecarboxamide, also known as 1,3-thiazolidine-4-carboxamide, primarily targets peroxisome proliferator-activated receptors (PPARs) , a group of nuclear receptors . More specifically, it acts on PPARγ (PPAR-gamma, PPARG) . These receptors are activated by endogenous ligands such as free fatty acids (FFAs) and eicosanoids .
Mode of Action
The compound acts by activating PPARs . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Biochemical Pathways
The activation of PPARγ by 4-Thiazolidinecarboxamide affects several biochemical pathways. It leads to the upregulation of genes that decrease insulin resistance, modify adipocyte differentiation, inhibit VEGF-induced angiogenesis, decrease leptin levels, and reduce levels of certain interleukins (e.g. IL-6) . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids, and circulating free fatty acids .
Pharmacokinetics
Thiazolidin-4-one derivatives, a related class of compounds, have been the subject of extensive research
Result of Action
The activation of PPARγ by 4-Thiazolidinecarboxamide results in a marked augmentation of antitumor T cell responses in tumor-bearing mice . It enhances the responsiveness of immunocompetent cells to cytokines, resulting in a marked augmentation of antitumor T cell responses in tumor-bearing mice . It also counteracts the development of suppressor T cell activity in the spleen of tumor-bearing mice .
Action Environment
The action of 4-Thiazolidinecarboxamide is influenced by the presence of a growing tumor in an animal . The compound can re-establish the function of certain lymphoid cell populations impaired by the presence of a growing tumor . , indicating that the tumor environment influences the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
4-Thiazolidinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with human dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. 4-Thiazolidinecarboxamide acts as an inhibitor of this enzyme, forming hydrogen bonds with key amino acid residues such as tyrosine-38 and alanine-55 . These interactions are essential for maintaining the bioactivity of 4-Thiazolidinecarboxamide and contribute to its potential therapeutic effects.
Cellular Effects
4-Thiazolidinecarboxamide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Thiazolidinecarboxamide can modulate the activity of mitogen-activated protein kinase pathways, which are crucial for cell proliferation, differentiation, and apoptosis. Additionally, this compound affects the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of 4-Thiazolidinecarboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 4-Thiazolidinecarboxamide binds to the active site of human dihydroorotate dehydrogenase, inhibiting its activity and disrupting pyrimidine biosynthesis . This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis. Furthermore, 4-Thiazolidinecarboxamide can activate or inhibit various transcription factors, resulting in altered gene expression patterns that affect cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiazolidinecarboxamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Thiazolidinecarboxamide remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to 4-Thiazolidinecarboxamide can lead to sustained inhibition of target enzymes and prolonged alterations in gene expression, which may have significant implications for cellular health and function.
Dosage Effects in Animal Models
The effects of 4-Thiazolidinecarboxamide vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects by modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, 4-Thiazolidinecarboxamide can induce adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm to the organism.
Metabolic Pathways
4-Thiazolidinecarboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter the levels of metabolites within cells. For example, 4-Thiazolidinecarboxamide affects the pyrimidine biosynthesis pathway by inhibiting human dihydroorotate dehydrogenase, leading to changes in nucleotide levels . Additionally, it may interact with other metabolic enzymes, further impacting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4-Thiazolidinecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, 4-Thiazolidinecarboxamide can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and efficacy of 4-Thiazolidinecarboxamide in different cellular contexts.
Subcellular Localization
4-Thiazolidinecarboxamide exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 4-Thiazolidinecarboxamide may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Understanding the subcellular localization of 4-Thiazolidinecarboxamide is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Thiazolidinecarboxamide can be synthesized using various methods. One common approach involves the reaction of thioglycolic acid with an amine in the presence of a dehydrating agent. Another method includes the cyclization of amido-nitriles under mild conditions .
Industrial Production Methods: Industrial production of 4-Thiazolidinecarboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of sulfuration agents has been highlighted as a practical method for the chemical synthesis of thioamides, including 4-Thiazolidinecarboxamide .
Análisis De Reacciones Químicas
Types of Reactions: 4-Thiazolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidines.
Comparación Con Compuestos Similares
RS-0481: A compound with a similar structure that has shown potential in modulating immune responses and inhibiting tumor growth.
Thiazolidinediones: A class of compounds used in the treatment of diabetes mellitus type 2, which also contain a thiazolidine ring.
Uniqueness: Its ability to modulate immune responses and inhibit tumor growth sets it apart from other similar compounds .
Propiedades
IUPAC Name |
1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOMGEMZFLRFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433354 | |
| Record name | 4-Thiazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103749-87-7 | |
| Record name | 4-Thiazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
